molecular formula C9H11NO4S B077452 N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide CAS No. 14347-18-3

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B077452
CAS No.: 14347-18-3
M. Wt: 229.26 g/mol
InChI Key: SAEWSLVKOAXJMS-UHFFFAOYSA-N
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Description

2,4’-Dibromoacetophenone: is an organic compound with the molecular formula C8H6Br2O . It is a derivative of acetophenone where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use in organic synthesis, particularly in the preparation of various derivatives and as a reagent in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Acetophenone: The most common method for synthesizing 2,4’-Dibromoacetophenone involves the bromination of acetophenone. This process typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Alternative Methods: Another method involves the bromination of 4’-Bromoacetophenone using bromine in acetic acid.

Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through crystallization or distillation .

Mechanism of Action

Mechanism: 2,4’-Dibromoacetophenone acts as a reactive alkylating agent. It undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles. This reactivity makes it useful in various synthetic applications .

Molecular Targets and Pathways:

Properties

IUPAC Name

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWSLVKOAXJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597817
Record name N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-18-3
Record name N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an atmosphere of nitrogen 10% Pd—C (1.17 g) was added to a mixture of compound of example 39c (11.7 g; 36.67 mmol) and ammonium formate (11.56 g; 116.23 mmol) in methanol (110 mL) It was refluxed for 3 h. The catalyst was filtered and the filtrate concentrated and purified using flash chromatography (silica gel, 10% CH3CN in chloroform). Yield, 8.3 g (84.2%); mp, 202° C.: MS (ESI−): 228 (M−1); analysis: C9H11NO4S requires C, 47.15; H, 4.84; N, 6.11; S, 13.98; found: C, 47.39; H, 4.72; N, 6.53; S, 13.53%.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

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